1-(2-Ethylhexyl)-3-nitro-1H-pyrazole
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Overview
Description
“2-Ethylhexanol” is a branched, eight-carbon chiral alcohol . It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents .
Synthesis Analysis
A comparative study of poly (2-ethylhexyl acrylate) (PEHA) prepared via atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP) and conventional free radical polymerization (FRP) was reported .Molecular Structure Analysis
The molecular formula of “2-Ethylhexanol” is C8H18O . It is a branched, eight-carbon chiral alcohol .Chemical Reactions Analysis
Alcohols like “2-Ethylhexanol” generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
“2-Ethylhexanol” is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . It has a low volatility and low odor .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Nitro and Amino N-heterocycles : The transformation of 2-methyl-3-nitrochromone into nitro derivatives of pyrazole and other heterocycles, and their subsequent reduction to amino derivatives, demonstrates the versatility of pyrazole compounds in synthesizing a range of nitrogen-containing rings, important for pharmaceutical and material sciences (Takagi et al., 1987).
Antitumor and Antimicrobial Activities : A study on the synthesis, characterization, and biological activities of pyrazole derivatives highlighted their potential as antitumor, antifungal, and antibacterial agents, pointing towards their significant applications in developing new pharmaceuticals (Titi et al., 2020).
Antimicrobial and Fluorescence Applications : Research into pyrazol-4-yl- and 2H-chromene-based substituted anilines revealed significant antibacterial and antifungal activity, along with potential use as fluorescence probes for biological imaging, demonstrating the dual utility of pyrazole derivatives in both therapeutic and diagnostic fields (Banoji et al., 2022).
Material Science and Catalysis
Organic Electronics : Novel iridium(III) complexes with a pyrazole derivative were synthesized for application in polymer light-emitting diodes (PLEDs), indicating the role of pyrazole derivatives in improving the efficiency and stability of light-emitting materials (Tang et al., 2014).
Electrochemiluminescence (ECL) : The development of transition metal complexes with pyrazolecarboxylic frameworks that exhibit highly intense ECL in solutions opens new avenues in sensing and imaging technologies, showcasing the potential of pyrazole derivatives in advanced material applications (Feng et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds such as di-(2-ethylhexyl) phthalate (dehp) have been associated with endocrine disruption, specifically affecting the thyroid function .
Mode of Action
Similar compounds like dehp are known to disrupt hormone balance by mimicking or blocking hormones . After entering the body, DEHP is rapidly converted to mono(2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP .
Biochemical Pathways
Related compounds like dehp have been shown to disturb the levels of thyroid hormones in serum, such as tt3 and tt4 . DEHP treatment induced a significant increase of phosphorylation of cAMP-response element binding protein (Creb) via estrogen receptor α (Esr1), while the upregulation was nullified by the concomitant presence of BPA .
Pharmacokinetics
Studies on dehp have shown that it can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to MEHP, which has greater toxicity than DEHP .
Result of Action
Related compounds like dehp have been associated with endocrine disruption, specifically affecting the thyroid function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole. For instance, DEHP, a related compound, is a ubiquitous environmental endocrine disruptor . It can be absorbed into the human body through the air, food, water, and skin .
properties
IUPAC Name |
1-(2-ethylhexyl)-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)9-13-8-7-11(12-13)14(15)16/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMCWKPMYCDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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